molecular formula C5H7B B1267290 4-Bromocyclopentene CAS No. 1781-66-4

4-Bromocyclopentene

Cat. No.: B1267290
CAS No.: 1781-66-4
M. Wt: 147.01 g/mol
InChI Key: GGKPXSIBMKNXJA-UHFFFAOYSA-N
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Description

4-Bromocyclopentene is a useful research compound. Its molecular formula is C5H7Br and its molecular weight is 147.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223057. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis and Bromination Techniques :

    • Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating the selective introduction of bromine atoms at different positions in the molecule. This study highlighted methods useful for synthesizing bromo-substituted 2-cyclopenten-1-ones and their analogues, which are significant synthons in organic synthesis (Shirinian et al., 2012).
  • Chemical Transformations in Organic Compounds :

    • Brücher and Hartung (2011) described the formation of molecular bromine from bromide and tert-butyl hydroperoxide, catalyzed by vanadium(V)-complexes. This process enables bromocyclization of acid labile alkenols without cleaving protective groups, applicable in the synthesis of marine natural products (Brücher & Hartung, 2011).
  • Halocyclization Reactions :

    • The study by Cui and Brown (2000) focused on the halocyclization of 4-penten-1-ol mediated by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates. This research provides insights into the reaction mechanism and the influence of substituents on the rate of reaction (Cui & Brown, 2000).
  • Applications in Photovoltaic Devices :

    • Liu et al. (2012) utilized 4-bromoanisole as a processing additive to control phase separation and crystallization in organic photovoltaic devices. This study demonstrates the importance of additives in improving the efficiency of photovoltaic devices (Liu et al., 2012).
  • Biological Activity of Cyclopentene Derivatives :

    • Research by Gipson, Skinner, and Shive (1965) involved the synthesis of 3-Cyclopentene-1-glycine from 4-bromocyclopentene and investigated its biological properties. The study highlighted the varying inhibitory activities of these analogues on different strains of Escherichia coli (Gipson, Skinner, & Shive, 1965).
  • Pharmaceutical Research :

    • Zaki et al. (2022) investigated Bromodomain-4 (BRD-4) inhibitors, crucial in cancer therapy and other diseases. Their QSAR analysis identified structural features associated with anti-BRD-4 activity, underscoring the relevance of brominated compounds in pharmaceutical research (Zaki et al., 2022).

Biochemical Analysis

Biochemical Properties

4-Bromocyclopentene plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it may form covalent bonds with the active sites of enzymes, altering their activity. Additionally, this compound can interact with proteins through hydrophobic interactions and hydrogen bonding, affecting protein folding and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. It can also alter cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including liver and kidney damage, as well as disruptions in normal physiological processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit enzymes involved in glycolysis, resulting in decreased glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules, modulating its biochemical effects .

Properties

IUPAC Name

4-bromocyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKPXSIBMKNXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310242
Record name Cyclopentene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781-66-4
Record name NSC223057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentene, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a potential issue encountered during the synthesis of 4-Bromocyclopentene from cyclopentadiene dibromide?

A1: One study [] specifically cautions against potential issues arising during the synthesis of this compound via hydride reduction of cyclopentadiene dibromide. While the exact nature of the precaution isn't detailed in the abstract, it suggests potential side reactions or undesired product formation. This highlights the importance of carefully controlled reaction conditions during synthesis.

Q2: Are there alternative synthesis routes for this compound?

A2: Yes, one of the papers [] describes the synthesis of this compound through a two-step process. First, 3,5-Dibromocyclopentene undergoes hydride reduction. The resulting product then undergoes unassisted hydrolysis to yield this compound. This suggests that focusing on alternative synthetic pathways can be crucial for obtaining the desired product with higher purity and yield.

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